5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Overview
Description
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and antidiabetic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various non-covalent interactions due to the electronegativities of nitrogen and oxygen in their structures .
Preparation Methods
The synthesis of 5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the N-nitrosation of aniline derivatives using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the oxadiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,3,4-Oxadiazole: Exhibits anti-inflammatory and anticancer properties.
1,2,5-Oxadiazole: Similar to this compound, it has diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVZGMPIHSBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419887 | |
Record name | 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256348-46-6 | |
Record name | 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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